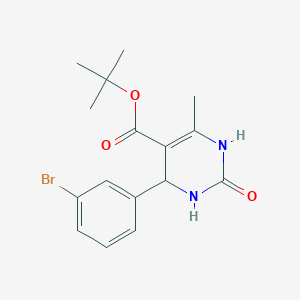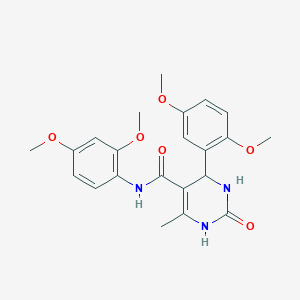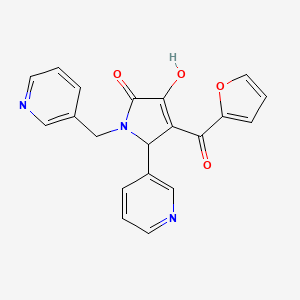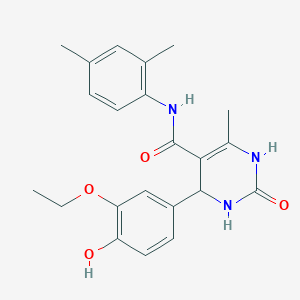![molecular formula C16H11F3N2O4 B3961778 4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,2,3-benzenetriol](/img/structure/B3961778.png)
4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,2,3-benzenetriol
説明
4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,2,3-benzenetriol, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential use in treating various diseases.
作用機序
The mechanism of action of 4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,2,3-benzenetriol inhibitor involves the inhibition of this compound activity. This compound is a negative regulator of insulin signaling, and its inhibition can improve insulin sensitivity and glucose uptake. In addition, this compound is also involved in the regulation of various signaling pathways, including the JAK/STAT pathway, which is involved in cell growth and differentiation. By inhibiting this compound, this compound can modulate these pathways and exert its therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound inhibitor include improved insulin sensitivity and glucose uptake, inhibition of cancer cell growth, and modulation of various signaling pathways. In animal studies, this compound has been shown to improve glucose tolerance and reduce body weight in obese mice. It has also been shown to inhibit tumor growth and metastasis in various cancer models.
実験室実験の利点と制限
One of the advantages of 4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,2,3-benzenetriol inhibitor is its specificity for this compound, which minimizes off-target effects. In addition, this compound is relatively easy to synthesize and has good solubility in aqueous solutions. However, one of the limitations of using this compound inhibitor in lab experiments is its potential toxicity, which can vary depending on the dosage and duration of treatment.
将来の方向性
There are several future directions for the research and development of 4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,2,3-benzenetriol inhibitor. One area of focus is the optimization of its pharmacokinetic properties, including its bioavailability and half-life, to improve its efficacy and reduce potential toxicity. Another area of focus is the identification of biomarkers for patient selection and monitoring of treatment response. Finally, further studies are needed to explore the potential use of this compound inhibitor in combination with other therapeutic agents for the treatment of various diseases.
科学的研究の応用
4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,2,3-benzenetriol inhibitor has been extensively studied for its potential use in treating various diseases, including obesity, diabetes, cancer, and neurodegenerative disorders. It works by inhibiting the activity of protein tyrosine phosphatase 1B (this compound), which is involved in the regulation of insulin signaling and glucose metabolism. By inhibiting this compound, this compound can improve insulin sensitivity and glucose uptake, making it a promising therapeutic agent for diabetes and obesity.
In addition to its potential use in metabolic disorders, this compound inhibitor has also been studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer, by inducing apoptosis and inhibiting cell proliferation.
特性
IUPAC Name |
4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,2,3-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O4/c17-16(18,19)15-14(25-8-4-2-1-3-5-8)11(20-21-15)9-6-7-10(22)13(24)12(9)23/h1-7,22-24H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQHMNFORHZWSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(NN=C2C3=C(C(=C(C=C3)O)O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-ethyl-10-hydroxy-6-methyl-5,6,10,11-tetrahydro-7H,9H-benzo[h][1,3]thiazino[2,3-b]quinazolin-7-one](/img/structure/B3961718.png)

![4-acetyl-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3961722.png)

![N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea](/img/structure/B3961732.png)

![6-{[(4-methoxyphenyl)amino]carbonyl}-4-methyl-3-cyclohexene-1-carboxylic acid](/img/structure/B3961750.png)
![N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}benzamide](/img/structure/B3961757.png)
![3-(2-chlorophenyl)-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B3961767.png)


![4-(2-chlorophenyl)-2-[(3-cyanopropyl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B3961793.png)
![10-(dimethylamino)-9-methyl-7H,10H-naphtho[1,8-gh]chromen-7-one](/img/structure/B3961796.png)